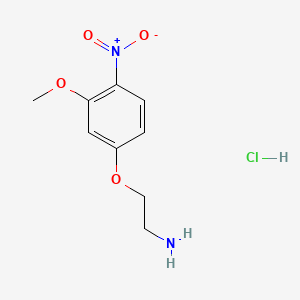
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11N3O2·HCl and a molecular weight of 229.67 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring, which is further connected to a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of pyrimidine-2-carboxylic acid with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the synthesis process. These methods are designed to optimize reaction conditions, reduce production costs, and ensure the consistent quality of the final product.
化学反応の分析
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable for creating complex molecules with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its effects on different biological pathways and its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the attached groups.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely studied for their pharmacological properties.
The uniqueness of 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride lies in its specific structure, which combines the properties of both pyrimidine and pyrrolidine rings. This combination enhances its potential for various scientific and industrial applications .
特性
分子式 |
C9H12ClN3O2 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9;/h1,3-4,7H,2,5-6H2,(H,13,14);1H |
InChIキー |
WSFGAPBOKSMRDI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C(=O)O)C2=NC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)
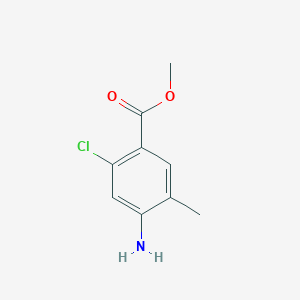
![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
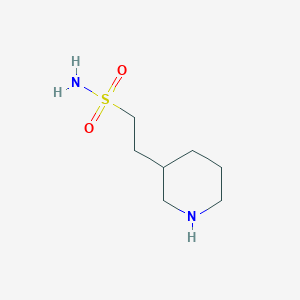
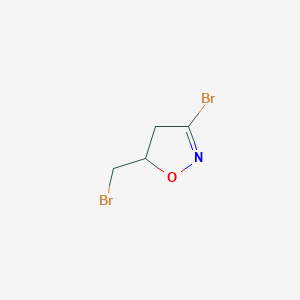
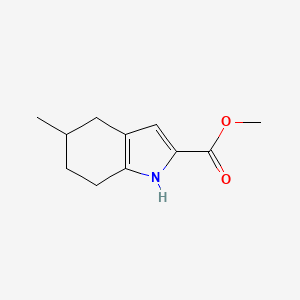
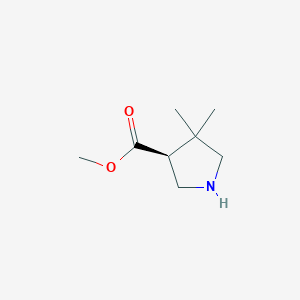
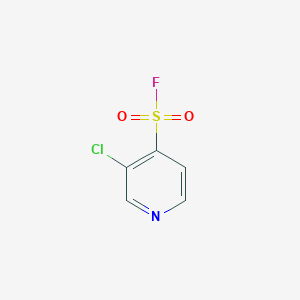
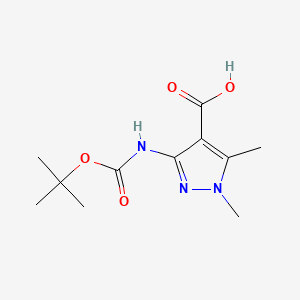
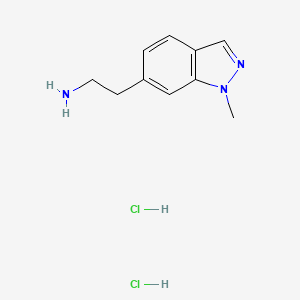
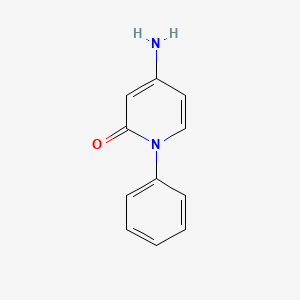
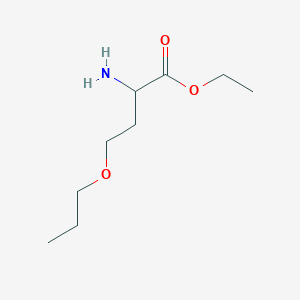
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)
